molecular formula C10H9BrOS B12840994 (5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol

(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol

Cat. No.: B12840994
M. Wt: 257.15 g/mol
InChI Key: DEQGPNKHEQEURT-UHFFFAOYSA-N
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Description

(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol is an organic compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring. The presence of a bromine atom at the 5-position and a methyl group at the 7-position, along with a methanol group at the 2-position, makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol typically involves the bromination of 7-methylbenzo[b]thiophene followed by the introduction of a methanol group at the 2-position. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products Formed

    Oxidation: The major products include (5-Bromo-7-methylbenzo[b]thiophen-2-yl)formaldehyde and (5-Bromo-7-methylbenzo[b]thiophen-2-yl)carboxylic acid.

    Reduction: The major product is 7-methylbenzo[b]thiophen-2-ylmethanol.

    Substitution: The major products depend on the substituent introduced, such as (5-Amino-7-methylbenzo[b]thiophen-2-yl)methanol or (5-Methylthio-7-methylbenzo[b]thiophen-2-yl)methanol.

Scientific Research Applications

Chemistry

(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential biological activities. Compounds containing the benzo[b]thiophene moiety have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.

Medicine

The compound is investigated for its potential therapeutic applications. Derivatives of benzo[b]thiophene are being explored as drug candidates for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the fabrication of electronic devices.

Mechanism of Action

The mechanism of action of (5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzo[b]thiophene derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-fluorophenyl)benzo[b]thiophen-2-ylmethanol
  • (5-Chloro-7-methylbenzo[b]thiophen-2-yl)methanol
  • (5-Iodo-7-methylbenzo[b]thiophen-2-yl)methanol

Uniqueness

(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol is unique due to the specific positioning of the bromine and methyl groups on the benzo[b]thiophene ring This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various research applications

Properties

Molecular Formula

C10H9BrOS

Molecular Weight

257.15 g/mol

IUPAC Name

(5-bromo-7-methyl-1-benzothiophen-2-yl)methanol

InChI

InChI=1S/C10H9BrOS/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-4,12H,5H2,1H3

InChI Key

DEQGPNKHEQEURT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1SC(=C2)CO)Br

Origin of Product

United States

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